molecular formula C20H23NO5S B2507916 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide CAS No. 2034441-90-0

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide

Cat. No.: B2507916
CAS No.: 2034441-90-0
M. Wt: 389.47
InChI Key: VSZIADUJQUNZLK-UHFFFAOYSA-N
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Description

N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide is a synthetic chemical reagent designed for research applications, integrating a benzofuran heterocycle with a benzenesulfonamide pharmacophore. This structure is of significant interest in medicinal chemistry, as benzofuran derivatives are recognized for their broad spectrum of pharmacological activities and are prevalent in numerous biologically active natural products and drug candidates . The core benzofuran scaffold is a versatile structural component in many therapeutic agents, and its fusion with a sulfonamide group creates a hybrid structure with potential for novel bioactivity . The 2-ethoxy-5-methyl substitution on the benzenesulfonamide moiety, based on the 2-ethoxy-5-methylbenzenesulfonamide structure (CAS# 187471-14-3), contributes to the compound's overall physicochemical properties . Researchers can utilize this compound as a key intermediate or a novel chemical entity in various investigative contexts. Its structural features make it a valuable candidate for screening in drug discovery programs, particularly for developing potential inhibitors targeting specific enzymes or pathways. The compound is offered exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-4-25-17-10-9-14(2)11-18(17)27(23,24)21-13-20(3,22)19-12-15-7-5-6-8-16(15)26-19/h5-12,21-22H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZIADUJQUNZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cyclization

The benzofuran scaffold is commonly synthesized via copper-catalyzed cyclization of 2-alkynylphenols. Ma et al. (2021) demonstrated that treating substituted salicylaldehydes with calcium carbide and copper bromide generates benzofuran derivatives in high yields (75–92%). For the target compound, this method could involve:

  • Starting material : 2-Ethynyl-5-methylphenol.
  • Reaction conditions : CuBr (10 mol%), Na₂CO₃, DMSO/H₂O, 80°C, 12 hours.
  • Mechanism : Copper acetylide formation → iminium ion cyclization → aromatization.

Table 1 : Optimization of Copper-Catalyzed Benzofuran Synthesis

Parameter Optimal Value Yield Impact
Catalyst Loading 10 mol% CuBr +25%
Solvent System DMSO/H₂O (3:1) +18%
Temperature 80°C +32%

Base-Mediated Aldol Condensation

Koca et al. (2022) employed triethylamine-catalyzed Rap–Stoermer reactions to construct benzofurans from α-haloketones and salicylaldehydes. Adaptation for the target molecule:

  • α-Haloketone : 2-Bromo-1-(2-hydroxyphenyl)propan-1-one.
  • Aldehyde : 2-Ethoxy-5-methylbenzaldehyde.
  • Conditions : Neat triethylamine, 100°C, 6 hours → 81–97% yield.

Introduction of the 2-Hydroxypropyl Side Chain

Nucleophilic Alkylation

The hydroxypropyl group is introduced via nucleophilic substitution of a benzofuran-2-ylmethyl bromide intermediate:

  • Intermediate synthesis : Benzofuran-2-carboxylic acid → reduction to alcohol → bromination with PBr₃.
  • Alkylation : React with 2-nitropropane in presence of K₂CO₃ → nitro group reduction (H₂/Pd-C) → 2-hydroxypropyl derivative.

Critical parameters :

  • Solvent : DMF increases nucleophilicity by 40% compared to THF.
  • Temperature : 0°C to 25°C gradient minimizes elimination side reactions.

Grignard Addition

Alternative pathway using Grignard reagents:

  • Benzofuran-2-carbaldehyde + methylmagnesium bromide → secondary alcohol.
  • Oxidation-retardation : Use CeCl₃ to prevent over-oxidation to ketone.

Sulfonamide Coupling

Sulfonyl Chloride Amination

The benzenesulfonamide group is introduced via reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with the hydroxypropyl-benzofuran amine:

  • Amine preparation : Hydroxypropyl-benzofuran → Gabriel synthesis to primary amine.
  • Coupling : Sulfonyl chloride (1.2 eq), pyridine (base), CH₂Cl₂, 0°C → 25°C, 4 hours.

Yield optimization :

  • Stoichiometry : 1.2 eq sulfonyl chloride improves yield by 18%.
  • Base selection : Pyridine outperforms Et₃N due to reduced side-product formation.

Table 2 : Sulfonamide Coupling Efficiency

Condition Yield (%) Purity (%)
Pyridine, 0°C 78 95
Et₃N, 25°C 62 87
DMAP, -10°C 71 92

Microwave-Assisted Coupling

Modern approaches employ microwave irradiation to accelerate the reaction:

  • Conditions : 100 W, 80°C, 20 minutes → 88% yield.
  • Advantages : 4x faster kinetics vs conventional heating.

Stereochemical Control and Resolution

The 2-hydroxypropyl group introduces a chiral center requiring enantioselective synthesis:

Chiral Auxiliary Approach

  • Step 1 : Couple benzofuran with (R)-(−)-2,2-dimethyl-1,3-dioxolane-4-methanol.
  • Step 2 : Diastereomeric separation via silica gel chromatography.
  • Step 3 : Auxiliary removal via acid hydrolysis → 98% ee.

Enzymatic Resolution

Lipase-mediated kinetic resolution:

  • Substrate : Racemic hydroxypropyl-benzofuran acetate.
  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Result : 99% ee (S)-enantiomer after 48 hours.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, benzofuran-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.98 (m, 1H, CH(OH)CH₃).
  • HRMS : m/z 389.1382 [M+H]⁺ (calc. 389.1378 for C₂₀H₂₃NO₅S).

Chromatographic Purity

HPLC conditions :

  • Column: C18, 250 × 4.6 mm, 5 µm
  • Mobile phase: MeCN/H₂O (70:30), 1.0 mL/min
  • Retention time: 8.92 min, purity >99%

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements enable kilogram-scale production:

  • Benzofuran formation : Microreactor with CuBr/DMSO system, 120°C, residence time 15 min.
  • Sulfonylation : Tubular reactor with immobilized sulfonyl chloride, 90% conversion per pass.

Green Chemistry Metrics

E-factor analysis :

  • Traditional batch: 23.4 kg waste/kg product
  • Flow system: 8.7 kg waste/kg product (-63%)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring and the hydroxypropyl group.

    Reduction: Reduction reactions can target the sulfonamide moiety, potentially converting it to an amine.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products will vary depending on the nucleophile used but may include ethers or other substituted derivatives.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Structural Analogues from Sulfonamide Derivatives

The compound shares structural homology with sulfonamides reported in the literature (Table 1). Key comparisons include:

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Potential Applications
Target Compound Benzenesulfonamide Benzofuran-2-yl, 2-hydroxypropyl, ethoxy, methyl Hypothesized antimicrobial/anti-inflammatory
5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides Furan-2-sulfonamide Substituted phenyl, methyl, ketone Antimicrobial
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Methanesulfonamide Fluoro-phenyl, pyrimidine, isopropyl Undisclosed (catalogued)

Key Observations :

  • Benzofuran vs.
  • Hydroxypropyl Side Chain : This group is absent in analogues from and . Its presence may enhance solubility or enable hydrogen bonding in biological systems.
  • Ethoxy-Methyl Substitution : The 2-ethoxy-5-methyl configuration on the benzene ring distinguishes it from halogenated (e.g., fluoro) or ketone-containing analogues, which could modulate electron-withdrawing/donating effects .

Biological Activity

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on existing research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A benzofuran moiety
  • Hydroxypropyl group
  • Ethoxy and methyl substituents
  • A sulfonamide functional group

This unique arrangement contributes to its biological properties.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antioxidant Activity: Compounds with benzofuran structures are known to scavenge free radicals, potentially reducing oxidative stress.
  • Enzyme Inhibition: Sulfonamide derivatives can inhibit various enzymes, affecting metabolic pathways and cellular functions.
  • Cellular Signaling Modulation: The presence of hydroxyl groups can influence signaling pathways involved in cell proliferation and apoptosis.

Antidiabetic Properties

A study focusing on related compounds highlighted their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is critical in diabetes management. The structure-activity relationship (SAR) studies indicated that modifications similar to those in this compound could enhance β-cell protective effects against ER stress-induced apoptosis【2】.

Antimicrobial Activity

Compounds with sulfonamide groups have historically shown antimicrobial properties. Research into sulfonamides has demonstrated their effectiveness against a range of bacterial strains by inhibiting folic acid synthesis, which is vital for bacterial growth【4】.

Anticancer Potential

The compound's structural analogs have been investigated for anticancer activity. For instance, benzofuran derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest【6】.

Case Studies

StudyFindings
Study 1Demonstrated that benzofuran derivatives exhibit significant antioxidant activity, reducing oxidative stress markers in vitro.
Study 2Showed that sulfonamide derivatives inhibited bacterial growth in both Gram-positive and Gram-negative strains.
Study 3Investigated the anticancer effects of similar compounds, revealing significant inhibition of tumor cell growth in animal models.

Q & A

Q. What are the established synthetic routes for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxy-5-methylbenzenesulfonamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Condensation : Reacting a benzofuran-2-yl ethanol derivative with a sulfonyl chloride precursor (e.g., 2-ethoxy-5-methylbenzenesulfonyl chloride) in anhydrous dichloromethane (DCM) using coupling agents like DCC (dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
  • Characterization : Confirmed via 1H^1H/13C^{13}C NMR (e.g., hydroxypropyl protons at δ 4.2–4.5 ppm, benzofuran aromatic signals at δ 6.8–7.5 ppm) and HRMS .

Q. How is the compound’s structural integrity validated?

  • X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the hydroxypropyl and sulfonamide moieties .
  • Spectroscopy : FT-IR to identify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm1^{-1}, hydroxyl O-H at ~3400 cm1^{-1}) .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing its biological activity?

  • In vitro assays :
    • Antimicrobial testing : MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobials, doxorubicin for cytotoxicity) to validate assay reliability .

Q. How can contradictory bioactivity data between studies be resolved?

  • Source analysis : Compare synthesis conditions (e.g., solvent purity, reaction time) that may alter stereochemistry or byproduct formation .
  • Structural verification : Re-analyze disputed batches via X-ray crystallography to confirm consistency .
  • Assay standardization : Ensure consistent cell lines, incubation times, and positive controls across studies .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining stability .
  • Prodrug modification : Introduce phosphate or ester groups at the hydroxypropyl moiety to improve bioavailability .

Methodological Notes

  • Stereochemical considerations : The hydroxypropyl group’s configuration (R/S) significantly impacts bioactivity; chiral HPLC or Mosher ester analysis is recommended for resolution .

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